molecular formula CH2Cl B12645751 Methyl, chloro- CAS No. 6806-86-6

Methyl, chloro-

Cat. No.: B12645751
CAS No.: 6806-86-6
M. Wt: 49.48 g/mol
InChI Key: WBLIXGSTEMXDSM-UHFFFAOYSA-N
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Description

The term “Methyl, Chloro-” broadly refers to organic compounds containing both a methyl (-CH₃) and a chlorine (-Cl) substituent. Two primary examples include methyl chloride (CH₃Cl) and methyl chloroacetate (C₃H₅ClO₂).

  • Methyl Chloride (Chloromethane): A colorless, flammable gas with a molecular weight of 50.49 g/mol. It is used as a refrigerant, solvent, and methylating agent. Its boiling point is -24.7°C, and it is slightly soluble in water .
  • Methyl Chloroacetate: A liquid ester (boiling point: 129–131°C) with applications in organic synthesis and agrochemical production. Its molecular weight is 108.52 g/mol, and it is soluble in organic solvents .

Both compounds exhibit distinct reactivity and functional roles due to the electronic and steric effects of their substituents.

Properties

CAS No.

6806-86-6

Molecular Formula

CH2Cl

Molecular Weight

49.48 g/mol

InChI

InChI=1S/CH2Cl/c1-2/h1H2

InChI Key

WBLIXGSTEMXDSM-UHFFFAOYSA-N

Canonical SMILES

[CH2]Cl

Origin of Product

United States

Preparation Methods

Methyl chloro can be synthesized through several methods:

    Methanol and Hydrogen Chloride Reaction: One common method involves the reaction of methanol with hydrogen chloride gas. This reaction is typically carried out in the presence of a catalyst such as zinc chloride at elevated temperatures.

    Methane Chlorination: Another method involves the direct chlorination of methane. This process requires high temperatures and the presence of a catalyst, such as ferric chloride, to facilitate the reaction.

    Industrial Production: Industrially, methyl chloro is produced by the reaction of methanol with hydrogen chloride in the presence of a catalyst. .

Chemical Reactions Analysis

Methyl chloro undergoes various chemical reactions, including:

    Nucleophilic Substitution: Methyl chloro can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile. Common reagents for these reactions include hydroxide ions, ammonia, and amines.

    Oxidation: Methyl chloro can be oxidized to form formaldehyde and formic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Methyl chloro can be reduced to methane using reducing agents like lithium aluminum hydride.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl chloro has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl chloro involves its ability to act as a methylating agent. It can transfer a methyl group to various nucleophiles, including DNA, proteins, and other biomolecules. This methylation can affect the function and activity of these molecules, leading to changes in cellular processes. The molecular targets and pathways involved in these effects depend on the specific context and application .

Comparison with Similar Compounds

Table 1: Physical Properties of Methyl Chloride and Analogues

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Methyl Chloride 50.49 -24.7 Refrigerant, solvent
Ethyl Chloride 64.51 12.3 Local anesthetic
Chloroform (CHCl₃) 119.38 61.2 Solvent, precursor
Methyl Chloroacetate 108.52 129–131 Agrochemical synthesis

Key Observations :

  • Methyl chloride’s low boiling point makes it suitable for gaseous applications, whereas methyl chloroacetate’s higher boiling point suits liquid-phase reactions.
  • Chloroform’s higher molecular weight and polarity enhance its solvent capacity compared to methyl chloride.

Key Observations :

  • Chloro substituents enhance antitumor and hemolytic activities but may reduce specificity in biological systems.
  • Methyl groups, while less reactive, can improve pharmacokinetic properties. For example, P1'-methyl derivatives of triazole-based inhibitors showed higher Caco-2 permeation than bulkier substituents .

Environmental Degradation

Table 3: Biodegradation of Chloro- and Methyl-Substituted Aromatics

Compound Degradation by Pseudomonas JS6 Metabolites Identified
Chlorobenzene Yes (via modified ortho pathway) 3-Chlorocatechol
Toluene (methyl) Yes 3-Methylcatechol
Mixtures Transient metabolite accumulation 2-Methyllactone (indicator)

Key Observations :

  • Strain JS6 uniquely degrades chloro- and methylaromatic mixtures via a flexible ortho-fission pathway, avoiding metabolic conflicts seen in other bacteria .
  • Chlorinated metabolites (e.g., 3-chlorocatechol) transiently inhibit enzymes, requiring adaptive metabolic responses.

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